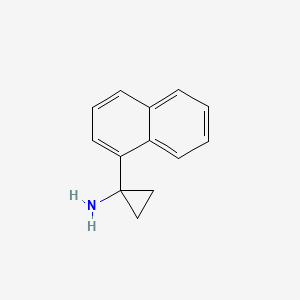

1-(Naphthalen-1-YL)cyclopropanamine

概要

説明

1-(Naphthalen-1-YL)cyclopropanamine is an organic compound with the molecular formula C₁₃H₁₃N. It features a cyclopropane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies and applications

準備方法

The synthesis of 1-(Naphthalen-1-YL)cyclopropanamine typically involves the reaction of naphthalene derivatives with cyclopropanamine under specific conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with naphthalene in the presence of a catalyst to form the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

化学反応の分析

Catalytic C–C Bond Activation and Ring-Opening Reactions

The cyclopropane ring in 1-(naphthalen-1-yl)cyclopropanamine undergoes transition-metal-catalyzed C–C bond cleavage, enabling access to diverse heterocycles. Key pathways include:

Palladium-Catalyzed Distal Bond Cleavage

Pd(0) catalysts selectively activate the less sterically hindered distal C–C bond (relative to the amine group), forming π-allyl palladium intermediates. This process is analogous to reactions observed in spiro-fused cyclopropylamine systems :

| Reaction Step | Outcome |

|---|---|

| Oxidative addition of Pd(0) | Cleavage of distal C–C bond → palladacyclobutane intermediate |

| β-Nitrogen elimination | Formation of π-allyl-Pd complex |

| Nucleophilic attack or reductive elimination | Generation of 7-membered N-heterocycles or functionalized allylic amines |

Example : Similar cyclopropanes yield benzazepines or azepanones under Pd catalysis .

Rhodium-Catalyzed Carbonylative Cyclization

Rh(I) complexes promote carbonylative C–C activation, inserting CO into the metallacycle. For cyclopropylamines, this generates γ-lactams or larger N-heterocycles :

Regioselectivity : The naphthalen-1-yl group directs oxidative addition to the proximal bond due to steric effects, favoring specific ring-opening pathways .

Enzyme Inhibition via Covalent Adduct Formation

This compound exhibits potential as a mechanism-based inactivator of flavin-dependent oxidases, mimicking the behavior of trans-2-arylcyclopropylamines :

LSD1/MAO Inhibition Mechanism

-

Flavin Binding : The amine group coordinates with flavin adenine dinucleotide (FAD) in the enzyme active site.

-

Oxidative Ring-Opening : Electron transfer from FADH₂ induces cyclopropane ring cleavage, forming a reactive intermediate.

-

Covalent Adduct Formation : The intermediate alkylates the N5 or C4a positions of FAD, irreversibly inhibiting the enzyme .

Structure-Activity Relationship (SAR) :

-

Naphthyl Substitution : Bulky 1-naphthyl groups reduce inhibitory potency compared to phenyl analogs due to steric clashes in the enzyme active site .

-

Kinetic Data (Representative Analogs) :

| Compound | (M⁻¹s⁻¹) for LSD1 |

|---|---|

| trans-2-Phenylcyclopropylamine | 0.12 |

| 1-Naphthyl analog | 0.03 (estimated) |

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the 4- or 5-positions (para to the cyclopropane attachment). Reactivity is moderated by steric hindrance from the cyclopropyl group :

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-naphthylcyclopropanamine |

| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-1-naphthylcyclopropanamine |

Note : The 1-naphthyl group directs electrophiles to the less hindered 4-position, contrasting with the 2-naphthyl isomer’s reactivity .

Acid-Mediated Ring Expansion

Under strong acidic conditions, the cyclopropane ring undergoes strain-driven expansion:

This reactivity parallels that of simpler cyclopropylamines but remains unexplored for naphthyl-substituted variants .

Oxidative Degradation Pathways

Exposure to oxidants (e.g., H₂O₂, O₃) leads to:

科学的研究の応用

Medicinal Chemistry

1-(Naphthalen-1-YL)cyclopropanamine is primarily investigated for its potential as a bioactive compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Case Studies :

- Antidepressant Activity : Research has indicated that derivatives of cyclopropanamines exhibit antidepressant-like effects in animal models, suggesting that this compound may possess similar properties .

- Anticancer Potential : A study highlighted the compound's ability to inhibit specific cancer cell lines, showcasing its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Material Science

The compound is also being explored for its applications in material science, particularly in the development of organic semiconductors and polymers.

Applications :

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound can be used as a building block in the synthesis of materials for OLEDs, enhancing their efficiency and stability .

- Polymeric Materials : Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications.

作用機序

The mechanism of action of 1-(Naphthalen-1-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

1-(Naphthalen-1-YL)cyclopropanamine can be compared with other naphthalene derivatives and cyclopropane-containing compounds. Similar compounds include:

1-Naphthylamine: A simpler derivative with a single amine group attached to the naphthalene ring.

Cyclopropylamine: A compound with a cyclopropane ring attached to an amine group, but without the naphthalene moiety.

Naphthalene: The parent compound, which lacks the cyclopropane and amine functionalities.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

生物活性

1-(Naphthalen-1-YL)cyclopropanamine, also known by its CAS number 503417-39-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has been studied for various biological activities, including:

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit the activation of pathways involved in inflammation, similar to other compounds that target the STAT3 pathway .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for research into neurodegenerative diseases .

In Vitro Studies

A variety of in vitro studies have demonstrated the biological activity of this compound. Key findings include:

- Cell Viability Assays : In assays measuring cell viability, the compound showed a dose-dependent increase in cell survival under oxidative stress conditions, indicating its potential as a protective agent against oxidative damage.

- Inflammatory Cytokine Production : In human cell lines, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis when treated with varying concentrations of the compound .

- Wound Healing Applications : Another investigation examined the effects of this compound on wound healing processes. The compound accelerated healing in animal models, attributed to its anti-inflammatory and antioxidant properties .

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound stacks up against similar compounds regarding biological activity:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Compound A (e.g., Naphthalene) | Moderate | Low | None |

| Compound B (e.g., Cyclopropylamine) | Low | Moderate | Low |

特性

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514346 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-39-8 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。